molecular formula C12H15N5O4 B12785662 Uridine, 2',3'-dideoxy-3'-(5-methyl-1H-1,2,3-triazol-1-yl)- CAS No. 131673-41-1

Uridine, 2',3'-dideoxy-3'-(5-methyl-1H-1,2,3-triazol-1-yl)-

Cat. No.: B12785662
CAS No.: 131673-41-1
M. Wt: 293.28 g/mol
InChI Key: DAVNGMDIOYZXMZ-IQJOONFLSA-N
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Description

Uridine, 2’,3’-dideoxy-3’-(5-methyl-1H-1,2,3-triazol-1-yl)- is a synthetic nucleoside analog. This compound is structurally characterized by the presence of a 5-methyl-1H-1,2,3-triazole moiety attached to the 3’ position of the uridine molecule. It is part of a broader class of nucleoside analogs that have been extensively studied for their potential therapeutic applications, particularly in antiviral and anticancer treatments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of uridine, 2’,3’-dideoxy-3’-(5-methyl-1H-1,2,3-triazol-1-yl)- typically involves the use of click chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction. This reaction is catalyzed by copper(I) ions and involves the reaction of an azide with an alkyne to form the triazole ring . The general steps include:

    Preparation of the azide: The azide precursor is synthesized from the corresponding halide.

    Preparation of the alkyne: The alkyne precursor is synthesized from the corresponding alcohol.

    Cycloaddition reaction: The azide and alkyne are reacted in the presence of a copper(I) catalyst to form the triazole ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to control the reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

Uridine, 2’,3’-dideoxy-3’-(5-methyl-1H-1,2,3-triazol-1-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Uridine, 2’,3’-dideoxy-3’-(5-methyl-1H-1,2,3-triazol-1-yl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of uridine, 2’,3’-dideoxy-3’-(5-methyl-1H-1,2,3-triazol-1-yl)- involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid synthesis and function. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound targets specific enzymes involved in nucleic acid metabolism, such as DNA polymerase and reverse transcriptase .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Uridine, 2’,3’-dideoxy-3’-(5-methyl-1H-1,2,3-triazol-1-yl)- is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties. This structural feature enhances its stability and allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

131673-41-1

Molecular Formula

C12H15N5O4

Molecular Weight

293.28 g/mol

IUPAC Name

1-[(2R,4S,5S)-5-(hydroxymethyl)-4-(5-methyltriazol-1-yl)oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C12H15N5O4/c1-7-5-13-15-17(7)8-4-11(21-9(8)6-18)16-3-2-10(19)14-12(16)20/h2-3,5,8-9,11,18H,4,6H2,1H3,(H,14,19,20)/t8-,9+,11+/m0/s1

InChI Key

DAVNGMDIOYZXMZ-IQJOONFLSA-N

Isomeric SMILES

CC1=CN=NN1[C@H]2C[C@@H](O[C@@H]2CO)N3C=CC(=O)NC3=O

Canonical SMILES

CC1=CN=NN1C2CC(OC2CO)N3C=CC(=O)NC3=O

Origin of Product

United States

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